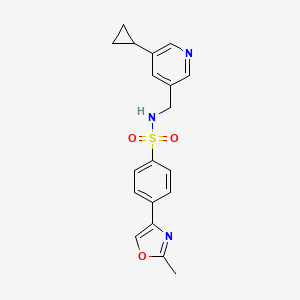
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a protein tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
Research has demonstrated the synthesis and evaluation of derivatives similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, highlighting their selective inhibition of the COX-2 enzyme. This property is significant for developing therapeutic agents for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. For instance, a study led by Hashimoto et al. (2002) identified a potent, highly selective, and orally active COX-2 inhibitor, showcasing the therapeutic potential of such compounds in treating inflammation-related disorders (Hashimoto et al., 2002).
Antimicrobial Activity
Compounds derived from sulfonamide structures, including those similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, have been evaluated for their antimicrobial activity. The synthesized compounds displayed interesting antimicrobial activity, with some showing significant potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Ghorab et al. (2017) have contributed to this field by evaluating the antibacterial activity of sulfonamide derivatives, underscoring the potential for developing new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-22-19(12-25-13)16-4-6-18(7-5-16)26(23,24)21-10-14-8-17(11-20-9-14)15-2-3-15/h4-9,11-12,15,21H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEOKDOQVCVJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)
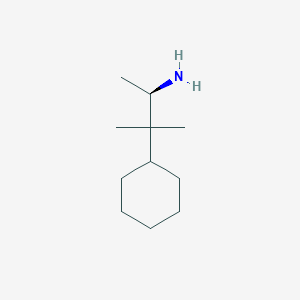


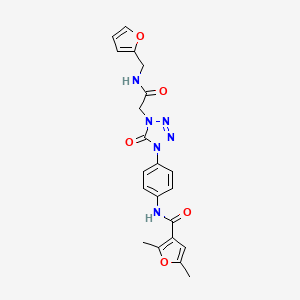
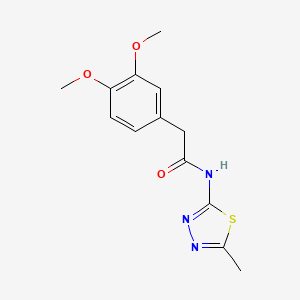

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
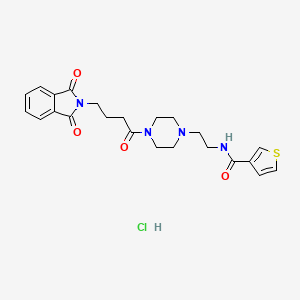
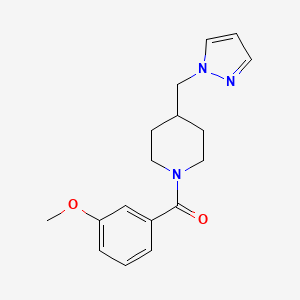
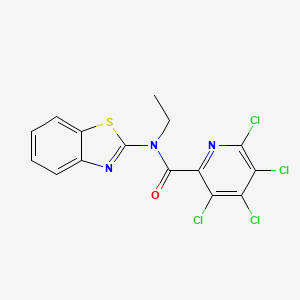
![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)
![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)